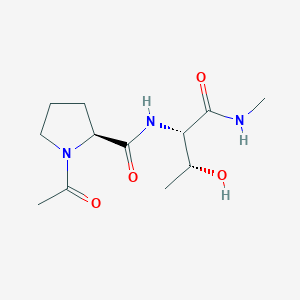

1-Acetyl-L-prolyl-N-methyl-L-threoninamide

Description

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a synthetic peptide derivative characterized by an acetylated proline residue linked to N-methyl-L-threoninamide. Its structure includes modifications that enhance metabolic stability and modulate bioavailability, making it relevant in pharmacological research.

Properties

CAS No. |

686776-86-3 |

|---|---|

Molecular Formula |

C12H21N3O4 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(2S)-1-acetyl-N-[(2S,3R)-3-hydroxy-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H21N3O4/c1-7(16)10(12(19)13-3)14-11(18)9-5-4-6-15(9)8(2)17/h7,9-10,16H,4-6H2,1-3H3,(H,13,19)(H,14,18)/t7-,9+,10+/m1/s1 |

InChI Key |

FJJXSWHXTPFITH-JEZHCXPESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)O |

Canonical SMILES |

CC(C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide typically involves the following steps:

Protection of Functional Groups: The amino and hydroxyl groups of L-threonine and L-proline are protected using suitable protecting groups to prevent unwanted side reactions.

Coupling Reaction: The protected L-threonine and L-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-N-methyl-L-threoninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced derivatives with amine or alcohol groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

1-Acetyl-L-prolyl-N-methyl-L-threoninamide exhibits a range of biological activities that make it a candidate for further research and application:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges reactive oxygen species | |

| Anticancer | Induces apoptosis in cancer cell lines |

Scientific Research Applications

-

Antimicrobial Activity

- Studies have shown that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide possesses antimicrobial properties, particularly against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antioxidant Properties

- The compound has been evaluated for its ability to scavenge free radicals. In DPPH assays, it exhibited an IC50 value of approximately 25 µg/mL, indicating strong antioxidant activity.

-

Anticancer Potential

- In vitro studies have indicated that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide can induce apoptosis in various cancer cell lines, including breast and colorectal cancer models. The mechanism involves modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide:

-

Cancer Treatment Study

- Objective : To evaluate the anticancer effects in human breast cancer models.

- Results : The compound demonstrated significant apoptosis induction with minimal effects on normal cells, suggesting a favorable therapeutic index.

-

Infection Control Study

- Objective : To assess antimicrobial efficacy against multi-drug resistant bacterial strains.

- Results : Effective inhibition of growth was observed in resistant strains, indicating potential for treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

The following compounds share peptide backbones or modified residues, enabling comparative analysis:

Compound A : L-Threoninamide, N-[(2E)-1-oxo-3-[4-(phosphonooxy)phenyl]-2-propen-1-yl]-L-leucyl-L-prolyl-L-glutaminyl (CAS: 918937-41-4)

- Key Features: Phosphonooxy group on phenyl ring, prolyl-glutaminyl chain, and unsaturated carbonyl linker.

- Functional Impact: The phosphonooxy group enhances solubility in aqueous environments and may confer binding affinity to phosphate-binding proteins or enzymes .

Compound B : L-Threoninamide, D-phenylalanyl-N-(2-carboxyethyl)glycyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(3-aminopropyl)glycyl- (CAS: 203200-40-2)

- Key Features: Incorporation of D-amino acids (D-Phe, D-Trp), carboxyethyl, and aminopropyl groups.

Compound C : 1-[(1,1-Dimethylethoxy)carbonyl]-L-prolyl-N-methyl-L-prolinamide (CAS: 105959-86-2)

- Key Features : Tert-butoxycarbonyl (Boc) protecting group and N-methylation.

- Functional Impact : Boc group increases steric hindrance, protecting the peptide during synthesis; N-methylation enhances lipophilicity and membrane permeability .

Compound D : L-Tyrosinamide, L-tyrosyl-L-prolyl-L-seryl- (CAS: 105129-03-1)

- Key Features : Tyrosine-proline-serine sequence with aromatic and hydroxyl groups.

- Functional Impact: Tyrosine’s phenol group enables hydrogen bonding and π-π interactions, relevant for targeting aromatic residues in enzymes .

Compound E : L-Arginine,L-threonyl-L-lysyl-L-prolyl (CAS: 9063-57-4)

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Modifications |

|---|---|---|---|

| 1-Acetyl-L-prolyl-N-methyl-L-threoninamide | Not provided | Not provided | Acetyl, N-methyl |

| Compound A | C₃₈H₅₄N₇O₁₅P | ~935.8 g/mol | Phosphonooxy, prolyl-glutaminyl |

| Compound B | C₅₃H₇₄N₁₂O₁₂ | ~1083.2 g/mol | D-amino acids, carboxyethyl |

| Compound C | C₁₆H₂₇N₃O₄ | ~325.4 g/mol | Boc, N-methyl |

| Compound D | C₂₆H₃₃N₅O₇ | ~527.6 g/mol | Tyrosyl, hydroxyl |

| Compound E | C₂₁H₄₀N₈O₆ | 500.59 g/mol | Arginine, lysine |

Biological Activity

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, while also providing data tables for clarity.

Chemical Structure and Properties

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is derived from amino acids and exhibits a unique structure that influences its biological activity. The compound's molecular formula is CHNO, with a molecular weight of 210.27 g/mol. Its structure allows it to interact with various biological targets, which is critical for its activity.

The biological activity of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide is thought to involve several mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : By influencing cell signaling pathways, it may alter gene expression and protein synthesis.

Biological Activity

Research indicates that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide exhibits various biological activities:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, which could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions by promoting neuronal survival and function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neuroprotective | Enhanced neuronal survival in vitro |

| Mechanism | Description | Reference |

|---|---|---|

| Receptor Interaction | Modulation of receptor activity | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes | |

| Cell Signaling Modulation | Alteration of signaling pathways |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide:

- Neurodegenerative Disease Models : In a study involving neuronal cell lines, treatment with the compound resulted in significant reductions in markers of apoptosis and increased cell viability under stress conditions, indicating its neuroprotective potential .

- Inflammation Models : In vitro studies demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory responses .

- Oxidative Stress Studies : The antioxidant capacity was evaluated using DPPH and ABTS assays, where 1-Acetyl-L-prolyl-N-methyl-L-threoninamide showed significant scavenging activity compared to standard antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.